GW1929 is a synthetic, non-thiazolidinedione compound extensively investigated in scientific research for its ability to activate PPARγ. This nuclear receptor plays a vital role in various biological processes, including glucose and lipid metabolism, cellular differentiation, inflammation, and immune responses [, ].
GW1929 is classified as a tyrosine-based PPARγ agonist. Its chemical structure is distinct from traditional thiazolidinediones, which are commonly associated with significant side effects. The compound exhibits high selectivity for PPARγ, making it a subject of interest for therapeutic applications aimed at metabolic disorders .
The synthesis of GW1929 involves several key steps, primarily focused on creating a structure that effectively activates PPARγ. The specific synthetic route is proprietary, but general methodologies include:
In one study, a modified synthesis method was used to link GW1929 to dendrimer-graphene nanostars, enhancing its delivery to macrophages while minimizing side effects . This method involved:
The molecular structure of GW1929 can be described as follows:
The structural integrity allows GW1929 to fit into the ligand-binding domain of PPARγ, facilitating receptor activation. The compound's ability to induce conformational changes in the receptor is essential for its biological activity .
GW1929 participates in several chemical reactions, primarily involving its interaction with biological targets:
The mechanism of action of GW1929 centers around its role as a PPARγ agonist:
The physical and chemical properties of GW1929 include:
GW1929 has several scientific applications:
GW1929 (N-(2-Benzoylphenyl)-O-[2-(methyl-2-pyridinylamino)ethyl]-L-tyrosine) is a high-affinity, synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonist classified as a non-thiazolidinedione (non-TZD) nuclear receptor ligand. It exhibits potent and selective activation of PPARγ isoforms, with binding affinity (pKi) of 8.84 for human PPARγ. Its agonistic activity is reflected in pEC50 values of 8.56 (human PPARγ) and 8.27 (murine PPARγ) in cell-based transactivation assays [1] [6] [9].
The compound functions through a canonical nuclear receptor mechanism: Upon binding to PPARγ's ligand-binding domain, GW1929 induces conformational changes that facilitate heterodimerization with the retinoid X receptor (RXR). This complex translocates to the nucleus, recruits coactivators (e.g., CBP/p300, MED1), and binds to peroxisome proliferator response elements (PPREs) in target gene promoters [7]. This transcriptional regulation modulates metabolic and anti-inflammatory pathways. Unlike TZD-class agonists (e.g., rosiglitazone), GW1929's tyrosine-based structure confers distinct receptor-coactivator interactions, leading to unique gene expression profiles [7].
Table 1: Binding and Activation Profiles of GW1929
Parameter | Human PPARγ | Murine PPARγ | Selectivity vs. PPARα/δ |
---|---|---|---|
pKi | 8.84 | - | >1,000-fold selectivity |
pEC50 | 8.56 | 8.27 | >1,000-fold selectivity |
EC50 (nM) | 6.2 | 13 | No activity at PPARα/δ |
PPARγ is a master regulator of metabolic homeostasis, inflammation, and cellular stress responses. Its activation by GW1929 demonstrates pleiotropic effects across physiological systems:
Metabolic Regulation: In Zucker diabetic fatty (ZDF) rats, GW1929 (0.5–5 mg/kg, oral) significantly reduced non-fasted plasma glucose levels and enhanced glucose-stimulated insulin secretion from pancreatic β-cells. This occurs via upregulation of insulin-sensitizing genes (e.g., adiponectin) and suppression of hepatic gluconeogenesis [1] [9]. The compound also reduces circulating fatty acids and triglycerides through enhanced lipid storage in adipose tissue [8].
Anti-Inflammatory Actions: PPARγ activation by GW1929 reprograms macrophages from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes. In experimental liver fibrosis, GW1929-conjugated nanoparticles (DGNS-GW) targeted macrophages, suppressed NF-κB signaling, and reduced pro-inflammatory cytokines (TNF-α, IL-6). This reshaped the hepatic microenvironment, promoting extracellular matrix remodeling via metalloproteinases [2]. In allergic asthma models, GW1929 inhibited airway inflammation by dampening Th2 cytokine production (IL-4, IL-5, IL-13) [9].
Cellular Homeostasis and Neuroprotection: GW1929 (10 µM) attenuates oxidative stress in neuronal cultures by upregulating antioxidant enzymes (SOD, catalase) and suppressing caspase-3 activation. It inhibits tetrabromobisphenol A (TBBPA)-induced lactate dehydrogenase (LDH) release and apoptotic DNA fragmentation, indicating protective roles against neurotoxicity [1] [5]. PPARγ activation also enhances neurite outgrowth and neuronal connectivity, supporting its role in neural repair [5].
Vascular and Renal Function: In spontaneously hypertensive rats (SHRs), GW1929 (0.5 mg/kg/day) reduced systolic blood pressure by 20% and improved renal perfusion by 61%. It restored endothelial function by enhancing acetylcholine-mediated vasodilation and suppressing G protein-coupled receptor kinase-2 (GRK-2), a key driver of vascular receptor desensitization [3].
GW1929 exemplifies selective PPARγ modulation through its unique biased agonism and tissue-targeted effects:
Coactivator Recruitment Bias: Unlike rosiglitazone (a TZD full agonist), GW1929 favors recruitment of S-motif coactivators (e.g., MED1) over CBP/p300. This results in distinct transcriptional outcomes: RNA-seq analyses show GW1929 modulates only 77% of rosiglitazone-regulated genes in adipocytes. Notably, it exerts weaker effects on lipid metabolism pathways (e.g., lipolysis) but comparable efficacy on glucose homeostasis genes [7]. Such bias may mitigate adverse effects associated with full agonism, such as fluid retention [7].
Partial Agonism and Functional Selectivity: Compared to full agonists, GW1929’s partial activity on specific PPREs allows selective modulation of anti-inflammatory genes without inducing adipogenesis. In 3T3-L1 cells, GW1929 enhanced glucose uptake via GLUT1 upregulation independently of adipocyte differentiation—effects resistant to dominant-negative PPARγ mutants [9]. This functional selectivity separates metabolic benefits from off-target effects.
Targeted Delivery Approaches: To circumvent systemic side effects, GW1929 has been conjugated to dendrimer-graphene nanostars (DGNS-GW). This nanoformulation achieves macrophage-specific delivery in fibrotic livers, activating PPARγ at 10-fold lower doses than free GW1929. It shifts hepatic macrophages toward M2 phenotypes, reducing collagen deposition without altering hepatic stellate cell activity [2].
Table 2: Cellular and Transcriptional Effects of GW1929
Biological System | Key Effects of GW1929 | Molecular Mechanism |
---|---|---|
Macrophages | M1→M2 polarization; Reduced TNF-α, IL-6 | NF-κB inhibition; CD36 upregulation |
Adipocytes | GLUT1 membrane translocation; Enhanced glucose uptake | PPARγ-RXR-dependent GLUT1 transcription |
Neurons | ↓ Caspase-3; ↓ LDH release; ↑ SOD/catalase | Nrf2 activation; iNOS suppression |
Renal Vasculature | ↑ Acetylcholine vasodilation; ↓ GRK-2 expression | Enhanced eNOS signaling; GRK-2 mRNA downregulation |
GW1929’s unique pharmacological profile positions it as a tool compound for dissecting PPARγ’s context-dependent biology and developing safer selective modulators.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9